molecular formula C22H27ClN6O3 B4393171 8-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-1,3-dimethyl-7-(1-methyl-2-oxopropyl)-3,7-dihydro-1H-purine-2,6-dione

8-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-1,3-dimethyl-7-(1-methyl-2-oxopropyl)-3,7-dihydro-1H-purine-2,6-dione

Cat. No. B4393171
M. Wt: 458.9 g/mol
InChI Key: ZQWOMGFRLCGYSS-UHFFFAOYSA-N
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Description

8-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-1,3-dimethyl-7-(1-methyl-2-oxopropyl)-3,7-dihydro-1H-purine-2,6-dione is a useful research compound. Its molecular formula is C22H27ClN6O3 and its molecular weight is 458.9 g/mol. The purity is usually 95%.
The exact mass of the compound 8-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-1,3-dimethyl-7-(1-methyl-2-oxopropyl)-3,7-dihydro-1H-purine-2,6-dione is 458.1833164 g/mol and the complexity rating of the compound is 745. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 8-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-1,3-dimethyl-7-(1-methyl-2-oxopropyl)-3,7-dihydro-1H-purine-2,6-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-1,3-dimethyl-7-(1-methyl-2-oxopropyl)-3,7-dihydro-1H-purine-2,6-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antioxidant Activity

Pyrazolines and their derivatives exhibit antioxidant properties. Oxidative stress, caused by an imbalance between free radicals and antioxidants, plays a role in various diseases. These compounds can scavenge free radicals and protect cells from oxidative damage .

Neuroprotective Potential

The newly synthesized pyrazoline derivative may have neuroprotective effects. It was investigated for its impact on acetylcholinesterase (AchE) activity in the brain. AchE is crucial for normal nerve impulse transmission, and its reduced activity can lead to behavioral changes and impaired movement. This compound’s potential neuroprotective properties are promising .

Anticancer Properties

While specific studies on this compound are lacking, pyrazolines, in general, have shown antitumor activities. Their nitrogen-based hetero-aromatic ring structure serves as a scaffold for developing potential anticancer drugs. Further research is needed to explore its specific effects on cancer cells .

Antimicrobial Activity

Pyrazolines have been studied for their antibacterial and antifungal properties. These compounds could potentially serve as agents against microbial infections. However, targeted investigations are necessary to validate their efficacy .

Anti-Inflammatory Effects

Reports suggest that pyrazolines possess anti-inflammatory properties. Understanding their mechanisms of action and potential applications in inflammatory conditions would be valuable .

Antidepressant Potential

Although not directly studied for this compound, pyrazolines have been explored as potential antidepressants. Investigating its impact on neurotransmitter systems and behavior could provide insights .

properties

IUPAC Name

8-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(3-oxobutan-2-yl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27ClN6O3/c1-14(15(2)30)29-18(24-20-19(29)21(31)26(4)22(32)25(20)3)13-27-8-10-28(11-9-27)17-7-5-6-16(23)12-17/h5-7,12,14H,8-11,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQWOMGFRLCGYSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C)N1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCN(CC3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27ClN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-1,3-dimethyl-7-(1-methyl-2-oxopropyl)-3,7-dihydro-1H-purine-2,6-dione
Reactant of Route 2
Reactant of Route 2
8-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-1,3-dimethyl-7-(1-methyl-2-oxopropyl)-3,7-dihydro-1H-purine-2,6-dione
Reactant of Route 3
Reactant of Route 3
8-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-1,3-dimethyl-7-(1-methyl-2-oxopropyl)-3,7-dihydro-1H-purine-2,6-dione
Reactant of Route 4
8-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-1,3-dimethyl-7-(1-methyl-2-oxopropyl)-3,7-dihydro-1H-purine-2,6-dione
Reactant of Route 5
8-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-1,3-dimethyl-7-(1-methyl-2-oxopropyl)-3,7-dihydro-1H-purine-2,6-dione
Reactant of Route 6
Reactant of Route 6
8-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-1,3-dimethyl-7-(1-methyl-2-oxopropyl)-3,7-dihydro-1H-purine-2,6-dione

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